molecular formula C9H20O2 B13954094 1-(1,3-Dimethylbutoxy)-2-propanol CAS No. 54340-89-5

1-(1,3-Dimethylbutoxy)-2-propanol

Cat. No.: B13954094
CAS No.: 54340-89-5
M. Wt: 160.25 g/mol
InChI Key: RXKHBONEORPJMC-UHFFFAOYSA-N
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Description

1-(1,3-Dimethylbutoxy)-2-propanol is an organic compound with the molecular formula C10H22O2 It is a secondary alcohol with a unique structure that includes a 1,3-dimethylbutoxy group attached to the second carbon of a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethylbutoxy)-2-propanol typically involves the reaction of 1,3-dimethylbutanol with propylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1,3-dimethylbutanol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethylbutoxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

1-(1,3-Dimethylbutoxy)-2-propanol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethylbutoxy)-2-propanol involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

    1-(1,3-Dimethylbutoxy)-2-butanol: Similar in structure but with a butanol backbone.

    2-(1,3-Dimethylbutoxy)ethanol: Similar but with an ethanol backbone.

Uniqueness: 1-(1,3-Dimethylbutoxy)-2-propanol is unique due to its specific combination of a 1,3-dimethylbutoxy group and a propanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

54340-89-5

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

1-(4-methylpentan-2-yloxy)propan-2-ol

InChI

InChI=1S/C9H20O2/c1-7(2)5-9(4)11-6-8(3)10/h7-10H,5-6H2,1-4H3

InChI Key

RXKHBONEORPJMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OCC(C)O

Origin of Product

United States

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